Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7ClO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine, leading to the formation of the desired benzofuran derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chlorine atom .
Scientific Research Applications
Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Benzofuran derivatives, including this compound, are being explored for their therapeutic potential in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate
- 2-Methyl-5-hydroxybenzofuran
- Ethyl 5-nitrobenzofuran-2-carboxylate
Uniqueness
Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the hydroxyl group at specific positions on the benzofuran ring can significantly influence its reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H7ClO4 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
methyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7ClO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
CYXZIFNWSKXLSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)O |
Origin of Product |
United States |
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